molecular formula C6H10O2 B3060630 3-(Prop-2-YN-1-yloxy)propan-1-OL CAS No. 5935-29-5

3-(Prop-2-YN-1-yloxy)propan-1-OL

Cat. No.: B3060630
CAS No.: 5935-29-5
M. Wt: 114.14 g/mol
InChI Key: VSVSRNTZDSTNLP-UHFFFAOYSA-N
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Description

It is a colorless, viscous liquid that is miscible with water and most polar organic solvents . This compound contains both an alkyne functional group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

3-(Prop-2-YN-1-yloxy)propan-1-OL can be synthesized through various methods. One common synthetic route involves the reaction of propargyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of this compound.

Industrial production methods often involve the copper-catalyzed addition of formaldehyde to acetylene, which produces propargyl alcohol as a by-product . This propargyl alcohol can then be further reacted with 3-chloropropanol to yield the desired compound.

Chemical Reactions Analysis

3-(Prop-2-YN-1-yloxy)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The alkyne group can be reduced to an alkene or an alkane using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major products formed from these reactions include propynal, propargylic acid, and various substituted derivatives .

Comparison with Similar Compounds

3-(Prop-2-YN-1-yloxy)propan-1-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of an alkyne and a hydroxyl group, which provides versatility in chemical reactions and applications.

Properties

IUPAC Name

3-prop-2-ynoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-5-8-6-3-4-7/h1,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVSRNTZDSTNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304224
Record name 3-(2-Propyn-1-yloxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5935-29-5
Record name 3-(2-Propyn-1-yloxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5935-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Propyn-1-yloxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanol, 3-(2-propynyloxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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